3-(Bromomethyl)-2,6-dichloropyridine: A Strategic Scaffold for Heterocyclic Functionalization
3-(Bromomethyl)-2,6-dichloropyridine: A Strategic Scaffold for Heterocyclic Functionalization
CAS Number: 58596-59-1 Molecular Formula: C₆H₄BrCl₂N Molecular Weight: 240.91 g/mol [1][2][3][4]
Executive Summary
3-(Bromomethyl)-2,6-dichloropyridine (CAS 58596-59-1) is a specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4][5] Its value lies in its trifunctional architecture : an electron-deficient pyridine core, two deactivated but functionalizable chloride handles at the 2- and 6-positions, and a highly reactive bromomethyl group at the 3-position.[1][2][3][4] This guide details the synthesis, reactivity profile, and handling protocols for this compound, providing researchers with a roadmap for integrating it into drug discovery campaigns, particularly for kinase inhibitors and PROTAC linkers where precise geometric constraints are required.
Chemical Architecture & Properties
Structural Analysis
The molecule features a pyridine ring substituted with chlorine atoms at the ortho positions (2,[6][7]6) relative to the nitrogen, and a bromomethyl group at the meta position (3).
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Electronic Environment: The pyridine nitrogen and the two chlorine atoms exert a strong electron-withdrawing effect, making the ring highly π-deficient.[1][3][4] This deactivates the ring towards electrophilic aromatic substitution but activates the C-Cl bonds for nucleophilic aromatic substitution (SₙAr) or oxidative addition with transition metals.
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Steric Considerations: The 2,6-dichloro substitution pattern creates significant steric bulk around the nitrogen, potentially hindering coordination to metals or interaction with large biological pockets. However, the 3-bromomethyl group projects away from this steric clutter, remaining accessible for Sₙ2 reactions.
Physical Properties
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Appearance: Typically an off-white to pale yellow solid or semi-solid oil (purity dependent).[1][2][3][4]
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Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, DMSO). Poor solubility in water; hydrolyzes slowly in aqueous media.
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Stability: Moisture-sensitive.[1][2][3][4] The benzylic-like C-Br bond is prone to hydrolysis to the corresponding alcohol (3-(hydroxymethyl)-2,6-dichloropyridine) upon prolonged exposure to atmospheric moisture.[1][2][3][4]
Synthetic Pathways (Upstream)
The primary route to CAS 58596-59-1 involves the radical halogenation of the methyl precursor.[1][2][3][4] This method is preferred for its scalability and cost-efficiency.[1][2][3][4]
Protocol: Radical Bromination
Precursor: 2,6-Dichloro-3-methylpyridine (CAS 58584-94-4)[1][3][4]
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Reagents: N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), AIBN or Benzoyl Peroxide (catalytic, 0.05 eq).[1][3]
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Solvent: CCl₄ (classic) or Chlorobenzene/Trifluorotoluene (green alternatives).
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Conditions: Reflux (80–100°C) under inert atmosphere (N₂) or irradiation with visible light.
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Mechanism: Wohl-Ziegler radical substitution.[1][2][3][4] The electron-withdrawing nature of the pyridine ring slightly destabilizes the benzylic radical, often requiring longer reaction times compared to simple toluenes.
Critical Process Parameter (CPP):
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Over-bromination: Extended reaction times can lead to the formation of the gem-dibromomethyl impurity.[1][2][3] Monitoring via HPLC/TLC is essential to stop the reaction at maximum conversion of mono-bromide.[3][4]
Figure 1: Radical bromination pathway for the synthesis of CAS 58596-59-1.
Reactivity Profile & Applications (Downstream)
The molecule offers three distinct sites for functionalization, allowing for "orthogonal" chemical manipulation.
Site A: The Bromomethyl Group (Primary Reactivity)
The C-Br bond is a "benzylic-like" halide and is the most reactive site.[1][2][3][4] It undergoes facile Sₙ2 substitution with nucleophiles.
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Amines: Reacts with primary/secondary amines to form aminomethyl derivatives. (Base required: K₂CO₃ or DIPEA).
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Thiols: Forms thioethers, useful for linking to cysteine residues or lipophilic tails.
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Alkoxides: Generates ether linkages.
Site B: The 2,6-Dichloro Positions (Secondary Reactivity)
The chlorine atoms are deactivated compared to the bromomethyl group but activated relative to chlorobenzene due to the pyridine nitrogen.
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SₙAr: Substitution is possible but often requires forcing conditions (high heat, strong nucleophiles like NaH/alkoxides) or electron-poor nucleophiles.[1][3]
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Selectivity: In 2,6-dichloropyridines, the first substitution usually occurs with high selectivity. However, the presence of the 3-substituent (bromomethyl) breaks the symmetry, making the C2 and C6 positions electronically distinct. Steric hindrance from the C3-group may direct SₙAr attack preferentially to the C6 position.[3]
Site C: Transition Metal Coupling
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Suzuki-Miyaura / Buchwald-Hartwig: The C-Cl bonds are excellent handles for Pd-catalyzed cross-coupling.[1][2][3][4] This allows the installation of aryl or heteroaryl groups to expand the core scaffold.
Figure 2: Divergent reactivity map showing chemoselective transformation pathways.
Experimental Protocols
Standard Sₙ2 Substitution with Amines
This protocol validates the activity of the bromomethyl group.
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Dissolution: Dissolve 3-(Bromomethyl)-2,6-dichloropyridine (1.0 eq) in anhydrous DMF or MeCN (0.1 M).
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Base Addition: Add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
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Nucleophile: Add the desired amine (1.1 eq) dropwise at 0°C to minimize bis-alkylation.
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Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of bromide peak).
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Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na₂SO₄.[8]
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Purification: Flash column chromatography (Hexane:EtOAc).
Handling & Stability
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Lachrymator: Like many benzyl halides, this compound is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.
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Corrosive: Causes skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond.[1][3][4]
References
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Chemical Identity & Structure: PubChem CID 21551819.[7] 3-bromo-2,6-dichloropyridine and related isomers. National Center for Biotechnology Information. Link
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Synthesis Precursors: Synthesis of 2,6-dichloropyridine derivatives. Google Patents CN104478794A. Link
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Reactivity of Halopyridines: Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines. BenchChem Technical Notes. Link
- General Radical Bromination: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
Sources
- 1. 1227606-01-0|5-(Bromomethyl)-2,4-dichloropyridine|BLD Pharm [bldpharm.com]
- 2. 182924-36-3|5-(Bromomethyl)-2-chloropyridine|BLD Pharm [bldpharm.com]
- 3. N/A|5-(Bromomethyl)-6-chloropyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 1375708-70-5|3-(1-Bromoethyl)-2,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 5. 58584-94-4|2,6-Dichloro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
